molecular formula C19H18N4OS B2926695 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2034293-89-3

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2926695
CAS No.: 2034293-89-3
M. Wt: 350.44
InChI Key: PAEGGRYKISFKFW-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Quinoline and Quinoxaline Derivatives in Scientific Research

Anticorrosive Materials

Quinoline derivatives are widely used as anticorrosive materials. They effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding due to their high electron density. This property makes quinoline derivatives valuable in protecting metals against corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Biological Activities

Phenothiazine and its derivatives, including quinoline analogs, exhibit a range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The structural modifications of these compounds lead to significant biological activities, which are explored for therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Central Nervous System (CNS) Acting Drugs

Heterocycles, including quinoline and quinoxaline derivatives, are explored for their potential effects on the central nervous system. These compounds are investigated for CNS activities ranging from depression to convulsion, indicating their potential as lead molecules for synthesizing compounds with CNS activity (Saganuwan, 2017).

Antimicrobial Activities and Chronic Diseases Treatment

Quinoxaline derivatives are important heterocyclic compounds with a wide variety of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. Their structural modification enables a broad range of applications in the medical and biomedical fields, demonstrating their versatility and importance in drug discovery (Pereira et al., 2015).

Synthesis of Heterocyclic Compounds

Enaminoketones and enaminonitriles, often used as intermediates in the synthesis of heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives, highlight the importance of these building blocks in the synthesis of pharmacologically relevant compounds. This research area focuses on the development of new methods for synthesizing heterocyclic compounds with potential biological activities (Negri, Kascheres, & Kascheres, 2004).

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEGGRYKISFKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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